molecular formula C12H13Br3O2 B103796 2,4,6-Tribromophenyl hexanoate CAS No. 16732-09-5

2,4,6-Tribromophenyl hexanoate

Cat. No. B103796
CAS RN: 16732-09-5
M. Wt: 428.94 g/mol
InChI Key: WKADNUIXFNFRSW-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl hexanoate is not directly mentioned in the provided papers. However, 2,4,6-tribromophenol (TBP), which is structurally related, is discussed extensively. TBP is a brominated phenol that is widely produced and used as an intermediate in the synthesis of brominated flame retardants, as a pesticide, and can also occur naturally in some aquatic organisms. It is a degradation product of other substances and is found ubiquitously in the environment .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, tris(2-hydroxyphenyl)triazasumanene, a bowl-shaped molecule, was successfully synthesized and showed unique emission properties due to its structure . Although this does not directly pertain to 2,4,6-tribromophenyl hexanoate, it demonstrates the type of synthetic chemistry that might be involved in creating structurally complex molecules with bromophenyl moieties.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,4,6-tribromophenol, plays a significant role in their environmental impact and behavior. The presence of bromine atoms significantly affects the physical and chemical properties of these compounds . The structure of 2,4,6-tribromophenyl hexanoate would likely exhibit similar characteristics due to the presence of bromine atoms.

Chemical Reactions Analysis

The chemical reactions involving brominated compounds can be complex. For example, 2,4,6-tribromoanisole (TBA), derived from 2,4,6-tribromophenol, was identified as a contaminant in wines, causing musty or corked odors. The formation of TBA involves O-methylation of 2,4,6-tribromophenol . This indicates that brominated phenols can undergo further chemical transformations, which could be relevant for understanding the reactions of 2,4,6-tribromophenyl hexanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds like 2,4,6-tribromophenol include their occurrence in various environmental matrices, their toxicokinetics, and toxicodynamics. These compounds are persistent in the environment and can be found in abiotic and biotic systems, including humans. The presence of bromine atoms contributes to their persistence and potential for bioaccumulation . The properties of 2,4,6-tribromophenyl hexanoate would likely be influenced by its brominated phenyl group, affecting its environmental behavior and toxicity.

Scientific Research Applications

1. Chemical Reactions and Synthesis

  • 2,4,6-Tribromophenyl sulfonates, including hexanoate derivatives, demonstrate efficient reduction by mercaptide anions in specific solvents, leading to products like sulfinate anion and disulfides. This indicates its potential use in chemical synthesis and reactions (Durkin, Langler, & Morrison, 1988).

2. Environmental Impact and Flame Retardants

  • The 2,4,6-tribromophenyl structure is a common feature in several brominated flame retardants, indicating its use in environmental safety applications. Studies on the environmental concentrations of related compounds highlight its relevance in atmospheric and environmental science (Ma, Venier, & Hites, 2012).

3. Analytical and Sensing Technology

  • 2,4,6-Tribromophenyl compounds have been utilized in molecular imprinting technology to create electrochemical sensors. These sensors demonstrate selective recognition abilities, which could be applied in environmental monitoring and chemical analysis (Ma et al., 2015).

4. Polymer Science Applications

  • Derivatives of 2,4,6-tribromophenyl, such as methacrylate, have been used in the terpolymerization process with other monomers. This indicates its application in the development of new polymer materials with specific properties like thermal stability and flammability behavior (Janović, Sarić, & Vogl, 1985).

5. Biochemical Pathways and Plant Science

  • Hexanoic acid, closely related to 2,4,6-Tribromophenyl hexanoate, has been studied for its role in activating metabolic pathways in plants. This research provides insights into plant resistance mechanisms and suggests potential agricultural applications (Llorens et al., 2016).

Safety And Hazards

2,4,6-Tribromophenyl hexanoate can cause skin and eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

(2,4,6-tribromophenyl) hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br3O2/c1-2-3-4-5-11(16)17-12-9(14)6-8(13)7-10(12)15/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKADNUIXFNFRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1=C(C=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340762
Record name 2,4,6-Tribromophenyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromophenyl hexanoate

CAS RN

16732-09-5
Record name 2,4,6-Tribromophenyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tribromophenyl Hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Mandal, K Mahanty, S Mandal, S De Sarkar… - Chemical …, 2021 - pubs.rsc.org
A positively charged micelle loaded with substrates was transported selectively to the reaction site (cathode) to promote the proximity and localization of the reactants (ester and …
Number of citations: 1 pubs.rsc.org
HK Assaf, AM Nafady, MS Kamel - Pharmaceutical Journal of …, 2017 - academia.edu
Investigation of the saponifiable matters of Forsskaolea tenacissima L. aerial parts by GC/MS revealed the presence of 38 fatty acids classified as saturated fatty acids (40.02%), …
Number of citations: 5 www.academia.edu

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